molecular formula C6H9NO2 B1268282 2-Furanmethanol, 5-(aminomethyl)- CAS No. 88910-22-9

2-Furanmethanol, 5-(aminomethyl)-

Cat. No.: B1268282
CAS No.: 88910-22-9
M. Wt: 127.14 g/mol
InChI Key: AMANOVBJYCBOPN-UHFFFAOYSA-N
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Description

2-Furanmethanol, 5-(aminomethyl)- is an organic compound widely used in medicinal chemistry It is known for its unique structure, which includes a furan ring substituted with a hydroxymethyl group and an aminomethyl group

Biochemical Analysis

Biochemical Properties

2-Furanmethanol, 5-(aminomethyl)- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 2-Furanmethanol, 5-(aminomethyl)- is with reductive amination enzymes, which facilitate the conversion of furfural or 5-hydroxymethylfurfural to this compound . The aminomethyl group in 2-Furanmethanol, 5-(aminomethyl)- allows it to act as a nucleophile, participating in various biochemical reactions and forming stable complexes with other biomolecules.

Cellular Effects

2-Furanmethanol, 5-(aminomethyl)- has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 2-Furanmethanol, 5-(aminomethyl)- can interact with cell surface receptors, altering cell signaling and impacting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of 2-Furanmethanol, 5-(aminomethyl)- involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 2-Furanmethanol, 5-(aminomethyl)- can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Furanmethanol, 5-(aminomethyl)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Furanmethanol, 5-(aminomethyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-Furanmethanol, 5-(aminomethyl)- vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

2-Furanmethanol, 5-(aminomethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization in biochemical reactions. For example, the compound is a substrate for certain reductive amination enzymes, which convert it into other biologically active molecules . Additionally, 2-Furanmethanol, 5-(aminomethyl)- can influence metabolic flux by altering the levels of key metabolites in metabolic pathways.

Transport and Distribution

The transport and distribution of 2-Furanmethanol, 5-(aminomethyl)- within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, 2-Furanmethanol, 5-(aminomethyl)- can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 2-Furanmethanol, 5-(aminomethyl)- is critical for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 2-Furanmethanol, 5-(aminomethyl)- within the cell can determine its biological activity and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furanmethanol, 5-(aminomethyl)- is typically synthesized through the reductive amination of furfural or 5-hydroxymethylfurfural with ammonia. The process involves the use of catalysts to enhance the selectivity and yield of the desired product. One common method employs a non-noble metal catalyst, such as nickel supported on SBA-15 (Ni/SBA-15), which has shown high catalytic selectivity .

Industrial Production Methods: In industrial settings, the synthesis of 2-Furanmethanol, 5-(aminomethyl)- often involves the use of aqueous ammonia and a nickel-based catalyst. The reaction is carried out at a relatively mild temperature of around 100°C for several hours. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Furanmethanol, 5-(aminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The hydroxymethyl and aminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Products include 5-(aminomethyl)-2-furancarboxylic acid.

    Reduction: Products include 2-furanmethanol and 5-(aminomethyl)-2-furanmethanol derivatives.

    Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

2-Furanmethanol, 5-(aminomethyl)- has numerous applications in scientific research:

Comparison with Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    2,5-Bis(aminomethyl)furan: Contains two aminomethyl groups, offering different reactivity and applications.

Uniqueness: 2-Furanmethanol, 5-(aminomethyl)- is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in various synthetic and industrial applications .

Properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANOVBJYCBOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332277
Record name 2-Furanmethanol, 5-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88910-22-9
Record name 2-Furanmethanol, 5-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(aminomethyl)furan-2-yl]methanol
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